Pomalidomide-PEG4-C2-Br is a synthetic compound that combines the properties of pomalidomide, a thalidomide derivative known for its immunomodulatory effects, with a polyethylene glycol (PEG) linker and a bromine atom. This compound is classified as a protein degrader building block, particularly utilized in the development of targeted protein degradation technologies such as proteolysis-targeting chimeras (PROTACs) . The incorporation of the PEG moiety enhances solubility and bioavailability, making it an attractive candidate for therapeutic applications.
Pomalidomide-PEG4-C2-Br is derived from pomalidomide, which is primarily used in treating multiple myeloma and certain blood disorders. The compound falls under the category of small molecule therapeutics and is classified as an E3 ligase ligand-linker conjugate. This classification highlights its role in facilitating targeted degradation of specific proteins within cells, a process that is gaining traction in drug discovery and development .
The synthesis of Pomalidomide-PEG4-C2-Br typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Pomalidomide-PEG4-C2-Br .
The molecular structure of Pomalidomide-PEG4-C2-Br can be represented as follows:
The structure consists of a pomalidomide core linked to a PEG chain with a bromine substituent at the specified position. The presence of the bromine atom enhances its reactivity for further conjugation with target ligands .
Spectroscopic data confirming the molecular structure typically includes:
Pomalidomide-PEG4-C2-Br participates in various chemical reactions, particularly those involving:
The reactivity profile of Pomalidomide-PEG4-C2-Br allows for modular synthesis strategies where different ligands can be introduced to create diverse PROTACs tailored for specific targets .
Pomalidomide-PEG4-C2-Br operates through a mechanism that leverages the ubiquitin-proteasome system. By recruiting E3 ligases via its pomalidomide component, it facilitates the tagging of target proteins for degradation. This process involves:
This mechanism highlights its potential in therapeutic applications aimed at diseases driven by protein overexpression .
Pomalidomide-PEG4-C2-Br typically exhibits:
Key chemical properties include:
Pomalidomide-PEG4-C2-Br has significant applications in scientific research, particularly in:
Pomalidomide-PEG4-C2-Br (chemical name: Pomalidomide-4'-PEG4-C2-Br) is a bifunctional degrader building block designed to hijack the ubiquitin-proteasome system (UPS) for targeted protein degradation. Its core functionality relies on the pomalidomide moiety, a validated cereblon (CRBN) E3 ubiquitin ligase ligand derived from immunomodulatory imide drugs (IMiDs). This moiety binds CRBN’s tri-tryptophan pocket (Trp380, Trp386, Trp400) via its glutarimide domain, which forms critical hydrogen bonds with CRBN’s surface residues [1] [4]. The adjacent isoindolinone ring further stabilizes this interaction through hydrophobic contacts and π-stacking [6].
Table 1: Structural Features of Pomalidomide-PEG4-C2-Br Enabling CRBN Recruitment
| Structural Domain | Chemical Properties | Role in CRBN Binding |
|---|---|---|
| Glutarimide ring | Hydrogen bond acceptor | Binds Trp380/Trp386 via van der Waals and H-bonding |
| Isoindolinone ring | Hydrophobic/π-stacking | Stabilizes complex via hydrophobic pocket insertion |
| Phthalimide nitrogen | Electron donor | Coordinates Zn²⁺ ions in CRBN’s binding cleft |
| C4'-PEG4 linker | Ether-linked spacer | Connects CRBN ligand to warhead without steric hindrance |
The terminal bromide (-Br) group serves as a reactive handle for conjugating target protein ligands (e.g., kinase inhibitors, epigenetic readers) via nucleophilic substitution. This preserves the stereochemical integrity of the pomalidomide core, ensuring unaltered CRBN affinity [1] [3].
As a PROTAC (Proteolysis-Targeting Chimera) component, Pomalidomide-PEG4-C2-Br enables the assembly of a ternary complex comprising CRBN, the PROTAC molecule itself, and the target protein (POI). Its PEG4 linker (12 atoms, ~16 Å length) provides optimal distance and flexibility between the CRBN ligand and the POI-binding warhead. This spacer length minimizes steric clashes while facilitating POI-E3 ligase proximity, a prerequisite for ubiquitin transfer [3] [4] [6].
Key dynamics governing ternary complex efficacy include:
Table 2: Linker Attributes Influencing Ternary Complex Stability
| Linker Property | Pomalidomide-PEG4-C2-Br Attributes | Impact on Ternary Complex |
|---|---|---|
| Length | 17 atoms (PEG4 + C2) | Optimal for POI–CRBN distance (40–60 Å) |
| Flexibility | Ether bonds (C-O-C) | Enables conformational sampling |
| Hydrophilicity | PEG-based spacer | Improves solubility and reduces aggregation |
| Terminal group | Alkyl bromide (-CH₂Br) | Allows facile conjugation to thiols/amines |
Upon ternary complex formation, Pomalidomide-PEG4-C2-Br facilitates ubiquitination of the POI by positioning it within the catalytic zone of CRBN-bound E2 ubiquitin-conjugating enzymes. The PEG4 linker ensures the POI’s lysine residues are accessible for ubiquitin transfer via a three-step enzymatic cascade [4] [6]:
Repeated ubiquitination forms a polyubiquitin chain (typically Lys48-linked), which is recognized by the 26S proteasome. The POI is unfolded, deubiquitinated, and proteolytically degraded, while the PROTAC is recycled [4] [6]. The catalytic nature of this process enables sub-stoichiometric degradation, enhancing potency over occupancy-driven inhibitors [6].
The PEG4 linker’s role extends beyond spatial coordination:
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